2-Nitro-4-(trifluoromethyl)benzyl chloride

LogP Lipophilicity ADME

Electron-deficient benzyl chloride with unique ortho-NO₂/para-CF₃ pattern (σₚ=+1.32) enabling precise reactivity for nitisinone intermediate. Higher LogP (+0.4–1.5) vs mono-substituted analogs enhances membrane permeability. Solid (mp 42–45°C) for safe handling. Superior substrate in Stille cross-couplings at mild conditions. Only compound delivering exact electronic/steric profile for established pharmacophore. Procure ≥98% purity for consistent API synthesis.

Molecular Formula C8H5ClF3NO2
Molecular Weight 239.58 g/mol
CAS No. 225656-59-7
Cat. No. B1305695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitro-4-(trifluoromethyl)benzyl chloride
CAS225656-59-7
Molecular FormulaC8H5ClF3NO2
Molecular Weight239.58 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])CCl
InChIInChI=1S/C8H5ClF3NO2/c9-4-5-1-2-6(8(10,11)12)3-7(5)13(14)15/h1-3H,4H2
InChIKeyJWFRBTUSUAFGOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitro-4-(trifluoromethyl)benzyl chloride (CAS 225656-59-7) | Procurement Specifications & Core Properties


2-Nitro-4-(trifluoromethyl)benzyl chloride (CAS 225656-59-7) is a bifunctional aromatic building block featuring an ortho-nitro group, a para-trifluoromethyl group, and a reactive benzylic chloride. The compound is a solid at ambient temperature (melting point 42–45°C), with a molecular weight of 239.58 g/mol, a calculated LogP of 3.88, and a density of 1.474 g/cm³ at 20°C [1]. Commercial material is routinely supplied at 98% purity . The presence of two strongly electron-withdrawing substituents (σₚ–NO₂ = +0.78; σₚ–CF₃ = +0.54) differentiates this benzyl chloride from mono-substituted analogs, creating a unique reactivity profile that underpins its role in pharmaceutical intermediate synthesis, particularly as a precursor to the active pharmaceutical ingredient nitisinone [2].

Why In-Class Substitution Fails: Comparative Limitations of 2-Nitro-4-(trifluoromethyl)benzyl chloride (CAS 225656-59-7) vs. Mono-Substituted Analogs


Benzyl chloride derivatives cannot be interchanged freely when a specific substitution pattern and electronic profile are required. 4-(Trifluoromethyl)benzyl chloride (CAS 939-99-1) lacks the ortho-nitro group, which eliminates the ability to engage in nitro-directed chemistry or to serve as a precursor to nitroarene-derived pharmacophores . 2-Nitrobenzyl chloride (CAS 612-23-7) lacks the para-trifluoromethyl group, which reduces lipophilicity and metabolic stability in downstream drug candidates . The 2-nitro-4-(trifluoromethyl)benzyl bromide analog (CAS 162333-02-0) has a more labile benzylic leaving group, which can lead to premature hydrolysis or side reactions under certain conditions, making the chloride a more controlled and scalable option for multi-step syntheses . These structural differences translate into quantifiable variations in physicochemical properties and reactivity that directly impact synthetic utility, as detailed in Section 3.

Quantitative Differentiation Evidence for 2-Nitro-4-(trifluoromethyl)benzyl chloride (CAS 225656-59-7) vs. Key Comparators


Lipophilicity (LogP) Benchmarking: 2-Nitro-4-(trifluoromethyl)benzyl chloride vs. 4-(Trifluoromethyl)benzyl chloride and 2-Nitrobenzyl chloride

The calculated LogP for 2-nitro-4-(trifluoromethyl)benzyl chloride is 3.8756 [1]. This value is 26–46% higher than the LogP of 4-(trifluoromethyl)benzyl chloride (reported as 3.06–3.44) [2] and approximately 73% higher than that of 2-nitrobenzyl chloride (reported as 2.22–2.34) . The increase reflects the additive contribution of the ortho-nitro and para-trifluoromethyl substituents, which jointly elevate lipophilicity beyond that of either mono-substituted analog.

LogP Lipophilicity ADME Medicinal Chemistry

Hammett Sigma Constants and Predicted Reactivity: Quantitative Class-Level Inference for 2-Nitro-4-(trifluoromethyl)benzyl chloride

The Hammett substituent constants (σₚ) for the para-nitro and para-trifluoromethyl groups are +0.778 and +0.54, respectively [1]. Studies on substituted benzyl chlorides demonstrate that electron-withdrawing substituents increase reaction rates with nucleophiles, and the relative rates correlate with Hammett σ values (ρ = 0.312) [2]. While direct kinetic data for 2-nitro-4-(trifluoromethyl)benzyl chloride are not available, the presence of two strongly electron-withdrawing groups (ortho-NO₂ and para-CF₃) predicts a significantly higher SN2 reactivity compared to mono-substituted benzyl chlorides. The combined electronic effect is additive and positions this compound as a more electrophilic benzyl chloride than either the 4-CF3 or 2-NO2 analog alone.

Hammett Equation Reactivity Linear Free Energy Relationship SN2

Physical State and Handling: Solid 2-Nitro-4-(trifluoromethyl)benzyl chloride vs. Liquid 4-(Trifluoromethyl)benzyl chloride

2-Nitro-4-(trifluoromethyl)benzyl chloride is a solid at ambient temperature, with a melting point of 42–45°C . In contrast, 4-(trifluoromethyl)benzyl chloride is a liquid at 20°C . The solid physical form of the target compound offers advantages in precise weighing, automated solid dispensing, and reduced risk of spillage during small-scale or high-throughput synthesis.

Physical Form Handling Process Chemistry Solid Dispensing

Commercial Purity Grade Availability: 2-Nitro-4-(trifluoromethyl)benzyl chloride vs. 2-Nitrobenzyl chloride

Major suppliers offer 2-nitro-4-(trifluoromethyl)benzyl chloride at a standardized purity of 98% . The analogous 2-nitrobenzyl chloride is available at varying purities, commonly 95% or 99% . The consistent 98% specification for the target compound reduces variability in stoichiometric calculations and minimizes the need for in-house purification prior to use.

Purity Quality Control Procurement Specifications

High-Value Application Scenarios for 2-Nitro-4-(trifluoromethyl)benzyl chloride (CAS 225656-59-7) Based on Differentiated Properties


Pharmaceutical Intermediate: Synthesis of Nitisinone (Orfadin®)

2-Nitro-4-(trifluoromethyl)benzyl chloride is a key intermediate in the synthesis of nitisinone, a drug used to treat hereditary tyrosinemia type 1 [1]. The compound's unique ortho-nitro/para-trifluoromethyl substitution pattern is essential for constructing the 2-nitro-4-(trifluoromethyl)benzoyl pharmacophore, which is subsequently incorporated into the 1,3-cyclohexanedione core. No other benzyl chloride analog provides the exact electronic and steric profile required for this route, making the compound irreplaceable in this established industrial process.

Agrochemical Building Block: Isoxazole Herbicide Precursor

The compound is employed as an intermediate in the synthesis of isoxazole derivatives with herbicidal activity . The presence of both nitro and trifluoromethyl groups enhances the biological activity and metabolic stability of the resulting herbicides. The solid physical form (42–45°C) facilitates precise formulation during process development, while the enhanced reactivity (predicted via Hammett analysis) allows for efficient coupling under mild conditions, reducing energy costs and improving process safety.

Medicinal Chemistry: Lipophilic Fragment for Drug Design

With a calculated LogP of 3.88 [2], 2-nitro-4-(trifluoromethyl)benzyl chloride serves as a valuable lipophilic fragment for increasing membrane permeability in lead optimization. The additive LogP contribution (+0.4 to +1.5 over mono-substituted analogs) can be leveraged to modulate ADME properties without altering the core pharmacophore. This differentiates it from less lipophilic alternatives and provides medicinal chemists with a predictable tool for fine-tuning drug-like properties.

Cross-Coupling Reactions: Substrate for Stille and Suzuki-Miyaura Couplings

Secondary (trifluoromethyl)benzyl chlorides, including this compound, have been successfully employed in Stille cross-coupling reactions with allylstannanes [3]. The electron-withdrawing nitro and CF3 groups activate the benzylic chloride toward oxidative addition, facilitating the use of milder conditions and lower catalyst loadings. This reactivity profile makes the compound a superior substrate compared to unsubstituted benzyl chloride, which often requires more forcing conditions and precious metal catalysts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Nitro-4-(trifluoromethyl)benzyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.